Butyl 4'-hydroxy-3'-methoxycinnamate
Overview
Description
Butyl 4’-hydroxy-3’-methoxycinnamate, also known as butyl ferulate, is an organic compound with the molecular formula C14H18O4. It is a derivative of cinnamic acid and is characterized by the presence of a butyl ester group, a hydroxyl group, and a methoxy group on the aromatic ring. This compound is known for its antioxidant properties and is commonly used in the cosmetic and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4’-hydroxy-3’-methoxycinnamate typically involves the esterification of ferulic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
Ferulic Acid+ButanolAcid CatalystButyl 4’-hydroxy-3’-methoxycinnamate+Water
Industrial Production Methods
In industrial settings, the production of butyl 4’-hydroxy-3’-methoxycinnamate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4’-hydroxy-3’-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the cinnamate moiety can be reduced to form a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated butyl cinnamate.
Substitution: Various substituted cinnamate esters depending on the nucleophile used.
Scientific Research Applications
Butyl 4’-hydroxy-3’-methoxycinnamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of butyl 4’-hydroxy-3’-methoxycinnamate primarily involves its antioxidant activity. The hydroxyl and methoxy groups on the aromatic ring can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species, further enhancing its protective effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4’-hydroxy-3’-methoxycinnamate
- Methyl 4’-hydroxy-3’-methoxycinnamate
- Propyl 4’-hydroxy-3’-methoxycinnamate
Comparison
Butyl 4’-hydroxy-3’-methoxycinnamate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its ethyl, methyl, and propyl counterparts. The butyl ester group increases the lipophilicity of the compound, enhancing its ability to penetrate lipid membranes. This property makes it more effective in topical applications, such as sunscreens and anti-aging creams.
Properties
IUPAC Name |
butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-4-9-18-14(16)8-6-11-5-7-12(15)13(10-11)17-2/h5-8,10,15H,3-4,9H2,1-2H3/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRZRRDNZAHMH-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-33-4 | |
Record name | Butyl 4'-hydroxy-3'-methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl 4'-hydroxy-3'-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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